Cas no 2137656-50-7 (1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride)
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2137656-50-7
- 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride
- EN300-728671
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- Inchi: 1S/C12H14FNO3S/c1-8(2)12(15)14-6-5-9-3-4-10(7-11(9)14)18(13,16)17/h3-4,7-8H,5-6H2,1-2H3
- InChI Key: IXBBWXYAFODZIY-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)N(C(C(C)C)=O)CC2)(=O)(=O)F
Computed Properties
- Exact Mass: 271.06784264g/mol
- Monoisotopic Mass: 271.06784264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 62.8Ų
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728671-1.0g |
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride |
2137656-50-7 | 1g |
$0.0 | 2023-06-06 |
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride
1-(2-Methylpropanoyl)-2,3-Dihydro-1H-Indole-6-Sulfonyl Fluoride: A Comprehensive Overview
The compound 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride, identified by the CAS number 2137656-50-7, is a highly specialized chemical entity with significant potential in various fields of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising applications in drug design and synthesis.
The molecular structure of 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride comprises a dihydroindole core, which is a well-known scaffold in medicinal chemistry. The presence of the sulfonyl fluoride group at the 6-position of the indole ring introduces interesting electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of kinase inhibitors, where the sulfonyl fluoride moiety plays a critical role in binding to active sites of target enzymes.
One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have employed it as a key intermediate in the construction of complex molecules, leveraging its reactivity to form stable bonds with nucleophiles. The indole framework is particularly advantageous due to its ability to participate in various cyclization reactions, enabling the creation of diverse ring systems with potential therapeutic applications.
In terms of pharmacological relevance, 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride has been investigated for its potential as a precursor in the development of anti-inflammatory and anticancer agents. The sulfonyl fluoride group has been shown to enhance bioavailability and selectivity when incorporated into drug candidates. Recent advancements in medicinal chemistry have further validated its utility in designing molecules with improved pharmacokinetic profiles.
The synthesis of this compound involves a multi-step process that combines principles from both organic and fluorine chemistry. The use of advanced catalytic methods has significantly improved the efficiency and scalability of its production. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the indole ring, thereby expanding its chemical diversity.
In conclusion, 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl fluoride represents a cutting-edge chemical entity with broad implications in drug discovery and development. Its unique structure, combined with recent breakthroughs in synthetic methodologies, positions it as a valuable tool for researchers aiming to create innovative therapeutic agents. As ongoing studies continue to uncover new applications for this compound, its significance in the field of organic chemistry is expected to grow further.
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